molecular formula C8H15NO3 B12913934 tert-Butyl 1,3-oxazolidine-3-carboxylate CAS No. 435345-93-0

tert-Butyl 1,3-oxazolidine-3-carboxylate

Cat. No.: B12913934
CAS No.: 435345-93-0
M. Wt: 173.21 g/mol
InChI Key: AMZJHBQITVMFNI-UHFFFAOYSA-N
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Description

tert-Butyl 1,3-oxazolidine-3-carboxylate is a heterocyclic compound that contains both nitrogen and oxygen atoms within its five-membered ring structure. This compound is often used as a biochemical reagent and an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 1,3-oxazolidine-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of tert-butyl hypoiodite with an appropriate amide in the presence of acetonitrile as a solvent . Another method includes the cyclization of amino alcohols with carboxylic acids or their derivatives . The reaction conditions typically involve mild temperatures and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1,3-oxazolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl hypoiodite, sodium hydride, and methyl iodide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents such as acetonitrile or tetrahydrofuran.

Major Products

The major products formed from these reactions include oxazolidinones, alcohols, amines, and substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of tert-Butyl 1,3-oxazolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways . The exact molecular pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-Butyl 1,3-oxazolidine-3-carboxylate include:

Uniqueness

This compound is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in both research and industrial settings .

Properties

CAS No.

435345-93-0

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

tert-butyl 1,3-oxazolidine-3-carboxylate

InChI

InChI=1S/C8H15NO3/c1-8(2,3)12-7(10)9-4-5-11-6-9/h4-6H2,1-3H3

InChI Key

AMZJHBQITVMFNI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC1

Origin of Product

United States

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